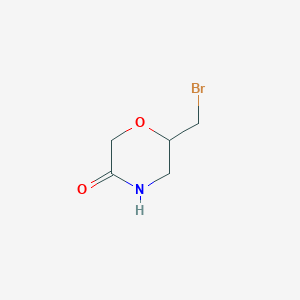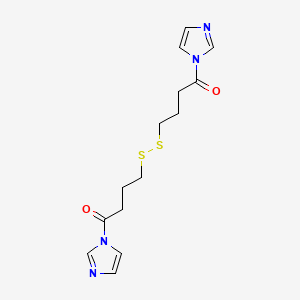
2,5-Bis(decyloxy)terephthalohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(decyloxy)terephthalohydrazide is an organic compound with the molecular formula C28H50N4O4 and a molecular weight of 506.72 g/mol . It is a derivative of terephthalohydrazide, where two decyloxy groups are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(decyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalohydrazide with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
- Dissolve 2,5-dihydroxyterephthalohydrazide in DMF.
- Add potassium carbonate to the solution.
- Slowly add decyl bromide to the mixture while stirring.
- Heat the reaction mixture to around 80-100°C and maintain the temperature for several hours.
- After completion, cool the reaction mixture and pour it into water to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(decyloxy)terephthalohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The decyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with carboxylic acid or ketone functional groups.
Reduction: Reduced derivatives with hydroxyl or amine functional groups.
Substitution: Substituted derivatives with different alkoxy or functional groups.
Applications De Recherche Scientifique
2,5-Bis(decyloxy)terephthalohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Bis(decyloxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form hydrazone linkages with aldehyde or ketone groups, leading to the formation of stable covalent bonds. This property is exploited in the synthesis of covalent organic frameworks (COFs) and other materials . Additionally, the decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(allyloxy)terephthalohydrazide: Similar structure but with allyloxy groups instead of decyloxy groups.
2,5-Bis(ethoxy)terephthalohydrazide: Similar structure but with ethoxy groups instead of decyloxy groups.
Uniqueness
2,5-Bis(decyloxy)terephthalohydrazide is unique due to its long decyloxy chains, which provide enhanced hydrophobicity and solubility in organic solvents. This property makes it particularly useful in the synthesis of hydrophobic materials and coatings .
Propriétés
Formule moléculaire |
C28H50N4O4 |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
2,5-didecoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C28H50N4O4/c1-3-5-7-9-11-13-15-17-19-35-25-21-24(28(34)32-30)26(22-23(25)27(33)31-29)36-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,29-30H2,1-2H3,(H,31,33)(H,32,34) |
Clé InChI |
MIFUEFVZRBCBBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCCCCC)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B12499637.png)

![N-{4-[(2,2'-dichloro-6-phenyl-4,5'-bipyrimidin-4'-yl)amino]phenyl}acetamide](/img/structure/B12499648.png)
![2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)

![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)
![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)

